2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE
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Overview
Description
2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE is an organic compound with the molecular formula C22H22O It is a derivative of cyclohexanone, where two 2-methylphenyl groups are attached to the cyclohexanone ring via methylene bridges
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE typically involves the condensation reaction of cyclohexanone with 2-methylbenzaldehyde in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Cyclohexanone+2×2-methylbenzaldehydeBasethis compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the concentration of reactants, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2,6-di-(2-methylphenyl)methylcyclohexanol using reducing agents like sodium borohydride (NaBH4).
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The methylene groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: 2,6-di-(2-methylphenyl)methylcyclohexanol.
Oxidation: Corresponding carboxylic acids or ketones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE depends on its specific application. For instance, as a ligand, it can form complexes with metal ions, influencing their reactivity and stability. In biological systems, it may interact with cellular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Bis(4-methylbenzylidene)cyclohexanone
- 2,6-Bis(4-methylphenyl)methylene)cyclohexan-1-one
Uniqueness
2,6-BIS[(2-METHYLPHENYL)METHYLENE]CYCLOHEXAN-1-ONE is unique due to the presence of 2-methylphenyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, and distinct reactivity patterns in chemical reactions.
Properties
CAS No. |
85391-70-4 |
---|---|
Molecular Formula |
C22H22O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
(2E,6E)-2,6-bis[(2-methylphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C22H22O/c1-16-8-3-5-10-18(16)14-20-12-7-13-21(22(20)23)15-19-11-6-4-9-17(19)2/h3-6,8-11,14-15H,7,12-13H2,1-2H3/b20-14+,21-15+ |
InChI Key |
UTIHSBHVGKPGEM-OZNQKUEASA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=C\2/C(=O)/C(=C/C3=CC=CC=C3C)/CCC2 |
SMILES |
CC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3C)C2=O |
Canonical SMILES |
CC1=CC=CC=C1C=C2CCCC(=CC3=CC=CC=C3C)C2=O |
85391-70-4 | |
Origin of Product |
United States |
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